

Crystal Structure Analysis of 2-Amino-4-bromothiazole Analogs: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-bromothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **2-amino-4-bromothiazole** analogs and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.^{[1][2][3][4]} Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is fundamental for rational drug design, structure-activity relationship (SAR) studies, and predicting interactions with biological targets.^{[5][6]}

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of 2-aminothiazole derivatives often follows established chemical pathways. A common and classical method is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thiourea derivative.^[7] For the synthesis of 2-amino-4-substituted thiazoles, variations of this method are frequently employed. For instance, 2-amino-4-ferrocenylthiazole has been synthesized through the direct reaction of acetylferrocene, thiourea, and resublimed iodine.^[8]

Growing high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck.[9] Common techniques for small organic molecules include:

- **Slow Evaporation:** A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically. For example, crystals of 2-amino-4-ferrocenylthiazole were obtained from a 1:1 hexane-dichloromethane mixture by slow evaporation.[8]
- **Vapor Diffusion:** This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.[10] Modern diffractometers are highly automated, but careful consideration of the experimental setup is necessary for high-quality data.

Key Steps in Data Collection and Refinement:

- **Crystal Mounting and Centering:** A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
- **Data Reduction:** The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.

- **Structure Solution:** The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are most commonly used.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.[\[11\]](#)

Below is a generalized workflow for crystal structure determination.

General workflow for crystal structure determination.

Crystallographic Data of 2-Aminothiazole Analogs

The following tables summarize crystallographic data for representative 2-aminothiazole derivatives. While specific data for a wide range of **2-amino-4-bromothiazole** analogs is not readily available in a single source, the presented data for related structures provides a template for the parameters that are determined and reported.

Table 1: Crystal Data and Structure Refinement Details for Selected 2-Aminothiazole Analogs.

| Parameter | 2-Amino-4-ferrocenylthiazole[8] | 2,4-Dibromothiazole[12] | N-(5-Chlorothiazol-2-yl)acetamide[13] |
|------------------------------------|---------------------------------|---------------------------|---------------------------------------|
| Empirical Formula | C13H12FeN2S | C3HBr2NS | C5H5ClN2OS |
| Formula Weight | 298.16 | 258.91 | 176.61 |
| Crystal System | Monoclinic | Orthorhombic | Not Reported |
| Space Group | P21/c | Fmm2 | Not Reported |
| a (Å) | Not Reported | 6.700(10) | Not Reported |
| b (Å) | Not Reported | 16.21(3) | Not Reported |
| c (Å) | Not Reported | 5.516(8) | Not Reported |
| α (°) | 90 | 90 | Not Reported |
| β (°) | Not Reported | 90 | Not Reported |
| γ (°) | 90 | 90 | Not Reported |
| Volume (Å ³) | Not Reported | Not Reported | Not Reported |
| Z | Not Reported | 4 | Not Reported |
| Temperature (K) | Not Reported | 93(2) | Not Reported |
| Wavelength (Å) | Not Reported | 0.71073 (Mo K α) | Not Reported |
| Reflections Collected | Not Reported | 874 | Not Reported |
| Independent Reflections | Not Reported | 308 | Not Reported |
| Final R indices [I>2 σ (I)] | Not Reported | R1 = 0.0940, wR2 = 0.2337 | Not Reported |
| R indices (all data) | Not Reported | R1 = 0.1011, wR2 = 0.2545 | Not Reported |

Table 2: Selected Bond Lengths and Angles for 2-Amino-4-ferrocenylthiazole.[8]

| Bond/Angle | Length (Å) / Angle (°) |
|-------------|------------------------|
| S11—C12 | Not Reported |
| S11—C15 | Not Reported |
| N13—C12 | Not Reported |
| N13—C14 | Not Reported |
| N16—C15 | Not Reported |
| C15—S11—C12 | 88.6(2) |
| C12—N13—C14 | Not Reported |
| N13—C14—C15 | Not Reported |
| S11—C15—N16 | Not Reported |

Note: Detailed bond lengths and angles for 2-amino-4-ferrocenylthiazole were not provided in the abstract but the C15—S11—C12 bond angle was highlighted.

Structural Insights and Biological Relevance

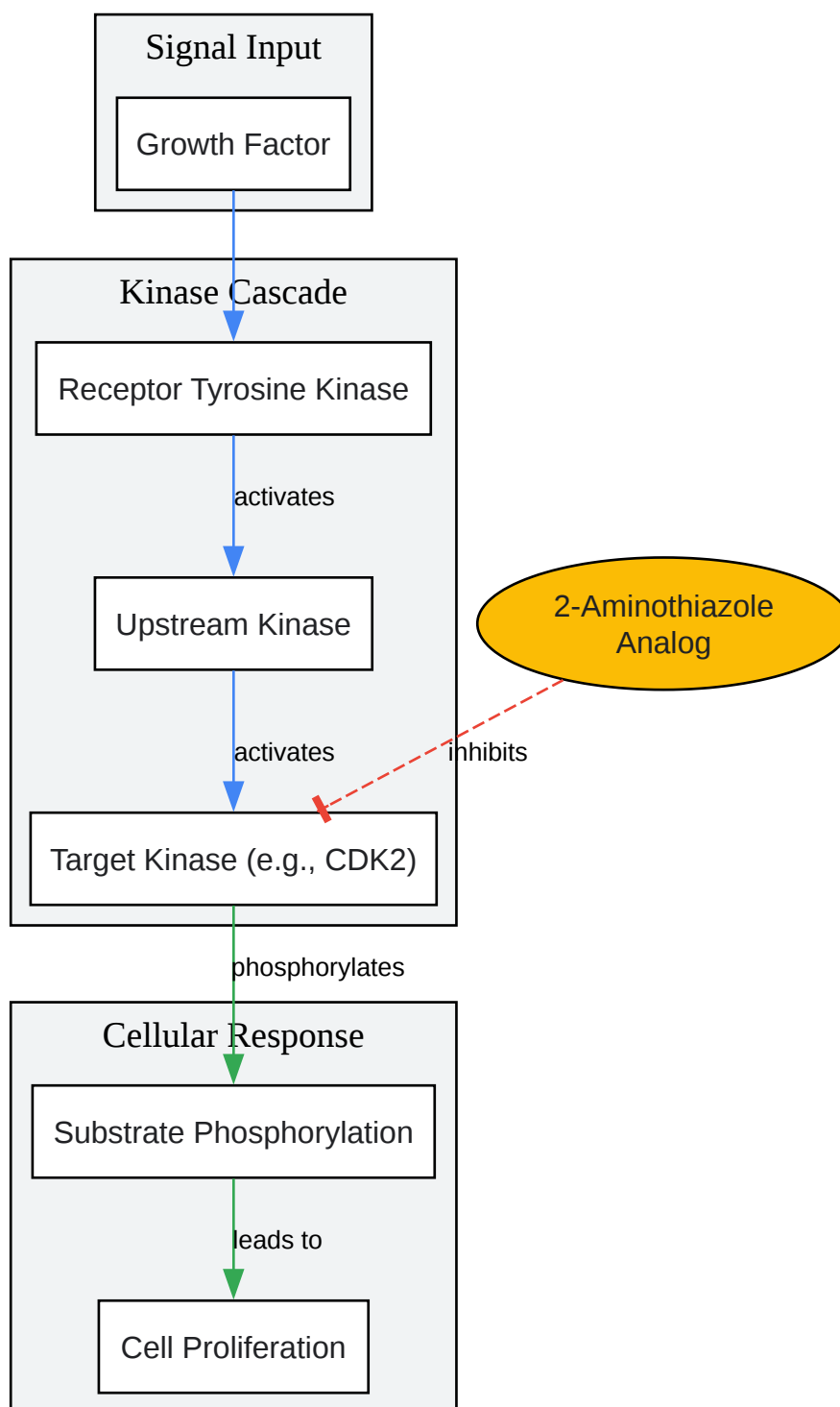
The precise knowledge of the three-dimensional structure of 2-aminothiazole analogs is invaluable for understanding their biological activity. For instance, X-ray crystallographic data of aminothiazole-based inhibitors bound to the active site of cyclin-dependent kinase 2 (CDK2) has provided critical insights into their binding modes.^{[14][15][16][17]} This information allows for the rationalization of structure-activity relationships and the design of more potent and selective inhibitors.^{[14][16][17]}

The interaction of these compounds with their biological targets is often governed by specific hydrogen bonding patterns and other non-covalent interactions. The crystal structure reveals the preferred conformations of the molecule and the spatial arrangement of hydrogen bond donors and acceptors, which are crucial for molecular recognition.

In the case of 2-amino-4-ferrocenylthiazole, the crystal packing is characterized by intermolecular N—H \cdots N hydrogen bonds, forming cyclic dimers.^[8] These dimers then interact through C—H \cdots π interactions.^[8] Such intermolecular interactions are important for

understanding the solid-state properties of the material and can also provide insights into potential interactions in a biological environment.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a 2-aminothiazole analog, based on their known activity as kinase inhibitors.



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Hypothetical inhibition of a kinase pathway.

Conclusion

The crystal structure analysis of **2-amino-4-bromothiazole** analogs and related derivatives provides indispensable information for the fields of medicinal chemistry and drug development. The detailed atomic-level insights gained from these studies are fundamental to understanding the physicochemical properties, structure-activity relationships, and biological mechanisms of this important class of compounds. While a comprehensive database of crystal structures for **2-amino-4-bromothiazole** analogs is still evolving, the methodologies and principles outlined in this guide provide a solid foundation for researchers working in this area. The continued application of single-crystal X-ray diffraction will undoubtedly accelerate the discovery and optimization of novel 2-aminothiazole-based therapeutics.

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